6-Chloro-1-(4-nitrophenyl)-1-oxohexane
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Overview
Description
6-Chloro-1-(4-nitrophenyl)-1-oxohexane is an organic compound with a complex structure that includes a chloro group, a nitrophenyl group, and a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-nitrophenyl)-1-oxohexane typically involves the reaction of 4-nitrobenzyl chloride with 6-chlorohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(4-nitrophenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 6-Chloro-1-(4-aminophenyl)-1-oxohexane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Amino derivatives from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
6-Chloro-1-(4-nitrophenyl)-1-oxohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(4-nitrophenyl)-1-oxohexane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, altering the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-(4-aminophenyl)-1-oxohexane
- 6-Chloro-1-(4-methylphenyl)-1-oxohexane
- 6-Chloro-1-(4-hydroxyphenyl)-1-oxohexane
Uniqueness
6-Chloro-1-(4-nitrophenyl)-1-oxohexane is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
6-chloro-1-(4-nitrophenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-9-3-1-2-4-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLWASPLNLWGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642267 |
Source
|
Record name | 6-Chloro-1-(4-nitrophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-41-7 |
Source
|
Record name | 6-Chloro-1-(4-nitrophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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